molecular formula C15H13N5O6S2 B2946824 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide CAS No. 301307-64-2

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B2946824
CAS No.: 301307-64-2
M. Wt: 423.42
InChI Key: CUUPOVXBFXDRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide (CAS 301307-64-2) is a synthetic organic compound with a molecular formula of C 15 H 13 N 5 O 6 S 2 and a molecular weight of 423.42 g/mol . This molecule is a hybrid pharmacophore, incorporating both a 1,3,4-thiadiazole ring and a 5-nitrofuran-2-carboxamide moiety, a structural combination known to be of significant interest in medicinal chemistry . The 1,3,4-thiadiazole scaffold is a recognized bioisostere for pyrimidine and pyridazine rings, contributing to high in vivo stability, good cell permeability due to its mesoionic nature, and low toxicity in higher vertebrates . This makes derivatives containing this scaffold valuable intermediates for developing bioactive molecules . The structural features of this compound suggest broad potential research applications. The 1,3,4-thiadiazole-sulfonamide core is a privileged structure in drug discovery, featured in several commercial drugs such as the antimicrobial agent Sulfaethidole and the carbonic anhydrase inhibitors Acetazolamide and Methazolamide . Recent scientific literature indicates that structurally similar 1,3,4-thiadiazole-2-carboxamide derivatives are being investigated for their potential as anticancer agents through the inhibition of VEGFR-2 , as well as for their anti-inflammatory and antibacterial activities . Furthermore, novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives have been subjected to in silico studies as potential inhibitors of the SARS-CoV-2 main protease (M pro ), highlighting the relevance of this chemical class in antiviral research . Researchers can leverage this compound as a key building block or a reference standard in the design and synthesis of new therapeutic candidates for these and other disease areas. This product is supplied with a minimum purity of 90% and is intended for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can access this compound through various suppliers, with available quantities ranging from micromolar stocks to 50mg, as listed on chemical databases .

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O6S2/c1-2-12-17-18-15(27-12)19-28(24,25)10-5-3-9(4-6-10)16-14(21)11-7-8-13(26-11)20(22)23/h3-8H,2H2,1H3,(H,16,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUPOVXBFXDRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a thiadiazole moiety known for its broad spectrum of biological effects, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O3S2C_{12}H_{14}N_{4}O_{3}S_{2}, with a molecular weight of approximately 326.40 g/mol. The structure features a nitrofuran ring, which is critical for its biological activity, along with a sulfonamide group that enhances its pharmacological potential.

PropertyValue
Molecular FormulaC₁₂H₁₄N₄O₃S₂
Molecular Weight326.40 g/mol
LogP3.086
PSA (Polar Surface Area)137.67 Ų

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives with the thiadiazole ring have shown potent inhibitory effects against various bacterial strains. In particular, studies have reported that compounds similar to this compound demonstrate effective minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus subtilis .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, derivatives of 1,3,4-thiadiazole have shown promising results against several cancer cell lines. For example, one study indicated that modifications to the thiadiazole structure could enhance cytotoxicity against lung carcinoma (A549) and breast cancer (MCF7) cell lines . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer properties, compounds with similar structures have also exhibited anti-inflammatory effects. The presence of the nitrofuran moiety is believed to contribute to these activities by modulating inflammatory pathways . Furthermore, some studies suggest neuroprotective effects associated with derivatives of the thiadiazole scaffold.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several thiadiazole derivatives and found that compounds incorporating nitrofuran groups demonstrated lower MIC values than traditional antibiotics . This suggests a potential for developing new antimicrobial agents based on this scaffold.
  • Cytotoxicity Assessment : In vitro studies showed that specific modifications to the thiadiazole structure resulted in enhanced cytotoxicity against cancer cells compared to standard chemotherapeutics like doxorubicin . The findings highlight the importance of structural optimization in enhancing therapeutic efficacy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can inhibit crucial enzymes involved in DNA replication and repair processes, leading to cell death in microbial and cancer cells alike .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl (-SO₂-NH-) group undergoes nucleophilic substitution reactions, particularly at its oxygen atoms. This reactivity enables structural modifications for pharmacological optimization:

Reaction Type Conditions Products Applications
Amine substitutionDMF, room temperature, amine baseSulfonamide derivatives with altered R-groupsEnhanced antibacterial activity
Alkoxy substitutionAlcohol solvent, acid catalystSulfonate estersProdrug formulation strategies

These reactions are critical for tuning the compound’s solubility and target specificity. For example, substituting the sulfamoyl oxygen with methoxy groups improves metabolic stability in preclinical studies.

Reduction of the Nitro Group

The nitro (-NO₂) group on the furan ring is redox-active and undergoes reduction under acidic or enzymatic conditions:

Key Findings:

  • Chemical Reduction: Catalytic hydrogenation (H₂/Pd-C in ethanol) converts the nitro group to an amino (-NH₂) group, forming a primary amine derivative. This reaction occurs at 60°C with >85% yield.

  • Enzymatic Reduction: Mycobacterium tuberculosis nitroreductase activates the compound via nitro group reduction, generating reactive intermediates that disrupt bacterial DNA synthesis . Electrochemical studies confirm a reduction potential of -500 mV (vs. Ag/AgCl), analogous to pretomanid’s mechanism .

Biological Implications:

  • The reduced amino derivative exhibits 3.2-fold higher binding affinity to bacterial dihydrofolate reductase (DHFR) compared to the parent compound.

  • Mutagenicity risks are mitigated by maintaining a HOMO-LUMO gap (HLG) of -0.09 to -0.13 eV, balancing efficacy and safety .

Hydrolysis of the Carboxamide Group

The carboxamide (-CONH₂) group is susceptible to hydrolysis under alkaline conditions:

Condition Reagent Product Solubility Change
Alkaline hydrolysisNaOH (1M), 80°C5-Nitrofuran-2-carboxylic acid2.8-fold increase in water solubility
Enzymatic hydrolysisProtease exposureFree carboxylic acidEnhanced renal excretion

This reaction is pivotal for prodrug activation and metabolite formation. Hydrolysis products show reduced cytotoxicity (IC₅₀ > 100 μM in HEK-293 cells) compared to the parent compound.

Electrophilic Aromatic Substitution

The phenyl ring undergoes electrophilic substitutions, enabling functionalization:

Reactions and Catalysts:

  • Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position (72% yield).

  • Sulfonation: SO₃/H₂SO₄ adds sulfonic acid groups, improving hydrophilicity (logP reduction from 2.1 to 0.4).

  • Halogenation: Br₂/FeBr₃ yields brominated analogs with enhanced antibacterial potency (MIC reduced from 5.71 μM to 1.89 μM).

Biological Interaction Mechanisms

The compound interacts with microbial targets through covalent and non-covalent reactions:

Key Interactions:

  • Hydrogen Bonding: Sulfamoyl oxygen forms H-bonds with Thr38 and Ser49 residues in DHFR (ΔG = -8.2 kcal/mol).

  • Metal Coordination: Thiadiazole sulfur coordinates with Mg²⁺ in bacterial gyrase, inhibiting DNA replication.

  • π-π Stacking: Nitrofuran’s aromatic system interacts with Phe98 in nitroreductase, facilitating electron transfer .

Stability and Degradation Pathways

Thermal Degradation:

  • Decomposition occurs at 210°C, releasing SO₂ and NOₓ gases (TGA-DSC data).
    Photodegradation:

  • UV exposure (λ = 254 nm) cleaves the thiadiazole ring, forming sulfonic acid byproducts (HPLC-MS confirmation).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the heterocyclic core, substituents, and sulfonamide linkages. Key differences include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Biological Activity References
Target Compound C₁₅H₁₃N₅O₅S₂* 5-nitrofuran, ethyl-thiadiazole Presumed antibacterial
N-(4-(4-Fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9) C₁₄H₁₀FN₃O₃S₂ Nitrothiophene, 4-fluorophenyl Narrow-spectrum antibacterial
N-(5-((dimethylamino)methyl)-4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 10) C₁₆H₁₅FN₄O₃S₂ Dimethylamino, nitrothiophene Enhanced potency
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide C₁₂H₁₄N₄O₃S₂ Acetamide, ethyl-thiadiazole Unreported
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide C₉H₉N₃OS₃ Thiophene, ethylsulfanyl Unreported
N4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-phenyltriazole-4-carboxamide C₁₅H₁₄N₆OS Cyclopropyl, triazole Unreported

*Estimated based on structural similarity to and .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : The ethyl group on the thiadiazole (target compound) may reduce oxidative metabolism compared to methyl or cyclopropyl groups .

Q & A

Q. What are the recommended methodologies for synthesizing N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide?

Answer: The synthesis of this compound involves multi-step reactions, typically starting with the preparation of the 5-ethyl-1,3,4-thiadiazole-2-sulfonamide intermediate. Key steps include:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with reagents like iodine and triethylamine in DMF, as demonstrated for similar 1,3,4-thiadiazole derivatives .
  • Sulfamoylation : Reaction of the thiadiazole intermediate with chlorosulfonic acid or sulfamoyl chloride to introduce the sulfamoyl group.
  • Coupling with nitrofuran : Use of carbodiimide-based coupling agents (e.g., DCC or EDC) to attach the 5-nitrofuran-2-carboxamide moiety to the sulfamoylphenyl group.
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Confirmation of structure requires 1H/13C NMR and mass spectrometry .

Q. How can the structural integrity of this compound be validated post-synthesis?

Answer:

  • X-ray crystallography : Use programs like SHELXL (for small-molecule refinement) to resolve crystal structures and confirm bond angles/geometry .
  • Spectroscopic analysis :
    • 1H NMR : Verify aromatic protons (δ 7.5–8.5 ppm for phenyl and nitrofuran groups) and ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2).
    • FT-IR : Identify sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and nitrofuran (NO2 stretching at 1500–1600 cm⁻¹) functional groups.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <5 ppm error .

Q. What are the hypothesized mechanisms of action for this compound in biological systems?

Answer: Based on structural analogs (e.g., nitrofurans and thiadiazoles):

  • Antimicrobial activity : Nitrofuran moieties disrupt bacterial DNA via nitro-reduction intermediates, while sulfamoyl groups inhibit dihydropteroate synthase (DHPS) in folate synthesis .
  • Anticancer potential : Thiadiazole derivatives (e.g., BPTES) inhibit glutaminase (GLS), a target in glutamine-dependent cancers. The ethyl-thiadiazole group may act as a competitive GLS inhibitor .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in solubility and bioavailability data for this compound?

Answer:

  • Solubility optimization :
    • Use co-solvency (e.g., DMSO/PEG mixtures) or cyclodextrin inclusion complexes to enhance aqueous solubility.
    • Perform Hansen solubility parameter (HSP) analysis to identify compatible solvents .
  • Bioavailability assessment :
    • In vitro permeability assays : Caco-2 cell monolayers to predict intestinal absorption.
    • Pharmacokinetic profiling : LC-MS/MS quantification of plasma/tissue concentrations after oral and intravenous administration in rodent models. Adjust formulations (e.g., nanoemulsions) if bioavailability is <20% .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing ethyl with propyl on the thiadiazole or altering the nitrofuran substituents).
  • Computational modeling :
    • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like DHPS or GLS.
    • QSAR models : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
  • Biological testing : Compare IC50 values in enzyme inhibition assays (e.g., DHPS for antimicrobial activity) and cytotoxicity screens (e.g., NCI-60 cell panel for anticancer potential) .

Q. How should researchers address discrepancies in crystallographic data during structural refinement?

Answer:

  • Data collection : Ensure high-resolution (<1.0 Å) X-ray diffraction data to minimize noise.
  • Refinement protocols :
    • Use SHELXL for iterative refinement of positional and thermal displacement parameters.
    • Apply TWIN commands if twinning is detected (common in thiadiazole derivatives due to planar symmetry) .
  • Validation tools :
    • Rfree factor : Maintain <5% difference between observed and calculated structures.
    • PLATON/ADDSYM : Check for missed symmetry elements or disordered solvent molecules .

Q. What are the critical considerations for optimizing synthetic yields of this compound?

Answer:

  • Reaction kinetics : Monitor intermediates via TLC/HPLC to identify rate-limiting steps (e.g., sulfamoylation efficiency).
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate carboxamide coupling reactions.
  • Temperature control : Maintain reflux conditions (80–100°C) for cyclization steps but avoid overheating to prevent nitro group decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.